Cas no 349553-97-5 (7β-Hydroxy Cholesterol-d7)

7β-Hydroxy Cholesterol-d7 化学的及び物理的性質
名前と識別子
-
- 7β-Hydroxy Cholesterol-d7
- cholest-5-en-3ß,7ß-diol-d7
- cholest-5-en-3?,7?-diol-d7
- 7BETA-HYDROXYCHOLESTEROL-25,26,26,26,27,27,27-D7
- 5-Cholestene-3,7-diol-d7
- 7-Hydroxy Cholesterol-d7
- 7-Hydroxycholest-5-en-3-ol-d7
- Cholest-5-ene-3,7-diol-d7
- cholest-5-ene-3b,7b-diol(d7)
- MS-27056
- CS-0202334
- HY-113341S
- cholest-5-en-3beta,7beta-diol(d7)
- DA-70337
- PD080523
- 7ss-Hydroxycholesterol-d7
- 7?-Hydroxycholesterol-d7
- Cholest-5-ene-25,26,26,26,27,27,27-d7-3,7-diol, (3ss,7ss)-; (3ss,7ss)-Cholest-5-ene-25,26,26,26,27,27,27-d7-3,7-diol; 7ss-Hydroxycholesterol-25,26,26,26,27,27,27-D7; (3ss,7ss)-Cholest-5-ene-3,7-diol-d7; 7ss-Hydroxycholesterol-d7
- 7beta-hydroxy-cholesterol(d7)
- SCHEMBL26642237
- 349553-97-5
- F90993
- LMST01010008
- (3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol
- 7beta-hydroxycholesterol-d7
-
- MDL: MFCD01317397
- インチ: InChI=1S/C26H44O2/c1-16(2)6-7-17(3)20-8-9-21-24-22(11-13-26(20,21)5)25(4)12-10-19(27)14-18(25)15-23(24)28/h15-17,19-24,27-28H,6-14H2,1-5H3/t17-,19+,20-,21+,22+,23+,24+,25+,26-/m1/s1/i1D3,2D3,16D
- InChIKey: HKTLZNPSEKWWSW-KXSSCKPSSA-N
- ほほえんだ: C([2H])([2H])([2H])C([2H])(C([2H])([2H])[2H])CC[C@@H](C)[C@H]1CC[C@H]2[C@H]3[C@H](CC[C@]12C)[C@@]4(C)CC[C@@H](CC4=C[C@@H]3O)O
計算された属性
- せいみつぶんしりょう: 395.37800
- どういたいしつりょう: 409.393717927g/mol
- 同位体原子数: 7
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 624
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 7.4
- トポロジー分子極性表面積: 40.5Ų
じっけんとくせい
- 密度みつど: 1.0±0.1 g/cm3
- ゆうかいてん: 174-178?C
- ふってん: 515.3±38.0 °C at 760 mmHg
- フラッシュポイント: 214.7±21.4 °C
- PSA: 40.46000
- LogP: 5.96940
- じょうきあつ: 0.0±3.0 mmHg at 25°C
7β-Hydroxy Cholesterol-d7 セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:−20°C
7β-Hydroxy Cholesterol-d7 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022116-1mg |
cholest-5-en-3?,7?-diol-d7,99% |
349553-97-5 | 99% | 1mg |
¥4513 | 2024-05-24 | |
TRC | H917964-2.5mg |
7ß-Hydroxycholesterol-d7 |
349553-97-5 | 2.5mg |
$661.00 | 2023-05-18 | ||
TRC | H917964-10mg |
7ß-Hydroxycholesterol-d7 |
349553-97-5 | 10mg |
$ 2354.00 | 2023-09-07 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci64644-500ug |
7β-hydroxy Cholesterol-d7 |
349553-97-5 | 98% | 500ug |
¥2244.00 | 2023-09-09 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C130195-1mg |
7β-Hydroxy Cholesterol-d7 |
349553-97-5 | >99% | 1mg |
¥3760.90 | 2023-09-03 | |
1PlusChem | 1P00BZJN-1mg |
7BETA-HYDROXYCHOLESTEROL-25,26,26,26,27,27,27-D7 |
349553-97-5 | ≥99% deuterated forms (d1-d7) | 1mg |
$308.00 | 2025-02-25 | |
eNovation Chemicals LLC | Y1238721-1mg |
7BETA-HYDROXYCHOLESTEROL-25,26,26,26,27,27,27-D7 |
349553-97-5 | 98%D | 1mg |
$650 | 2025-02-22 | |
eNovation Chemicals LLC | Y1238721-1mg |
7BETA-HYDROXYCHOLESTEROL-25,26,26,26,27,27,27-D7 |
349553-97-5 | 98%D | 1mg |
$650 | 2025-02-25 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C130195-10mg |
7β-Hydroxy Cholesterol-d7 |
349553-97-5 | >99% | 10mg |
¥26946.90 | 2023-09-03 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci64644-1mg |
7β-hydroxy Cholesterol-d7 |
349553-97-5 | 98% | 1mg |
¥4040.00 | 2023-09-09 |
7β-Hydroxy Cholesterol-d7 関連文献
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
7β-Hydroxy Cholesterol-d7に関する追加情報
7β-Hydroxy Cholesterol-d7: A Comprehensive Overview
7β-Hydroxy Cholesterol-d7 (CAS No. 349553-97-5) is a specialized derivative of cholesterol, a sterol molecule that plays a critical role in various biological processes. This compound is distinguished by the presence of a hydroxyl group at the β-position of the seventh carbon in the steroid nucleus, along with seven deuterium atoms incorporated into its structure. The introduction of deuterium atoms, often referred to as "deuterated," is a common practice in chemical research to study molecular behavior, stability, and interactions under various conditions.
The synthesis of 7β-Hydroxy Cholesterol-d7 involves advanced organic chemistry techniques, including deuterium labeling, which enhances its utility in experimental studies. Deuterated compounds are particularly valuable in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, where they help researchers distinguish between different isotopic forms of molecules. This makes 7β-Hydroxy Cholesterol-d7 an essential tool in lipid metabolism studies, drug development, and structural biology research.
Recent advancements in lipidomics have highlighted the importance of understanding the roles of hydroxysterols like 7β-Hydroxy Cholesterol-d7 in cellular signaling and disease pathogenesis. For instance, studies have shown that hydroxysterols can act as precursors to bile acids and play a role in cholesterol homeostasis. The deuterated form of this compound allows researchers to track its metabolic pathways with greater precision, providing insights into how it interacts with cellular receptors and enzymes.
In the context of cardiovascular research, 7β-Hydroxy Cholesterol-d7 has been utilized to investigate the mechanisms underlying cholesterol transport and deposition in arterial walls. By incorporating deuterium into the molecule, scientists can monitor its fate in vivo using stable isotope labeling techniques. This has led to a better understanding of how hydroxysterols contribute to foam cell formation and atherosclerosis progression.
Beyond its role in basic research, 7β-Hydroxy Cholesterol-d7 has applications in pharmaceutical development. For example, it can serve as a reference standard for quality control in assays measuring hydroxysterol levels in biological samples. Additionally, its use in drug discovery efforts has been documented, particularly in the identification of compounds that modulate cholesterol biosynthesis or catabolism.
From an analytical chemistry perspective, 7β-Hydroxy Cholesterol-d7 is often employed as an internal standard in mass spectrometry-based assays. Its isotopic composition allows for accurate quantification of endogenous hydroxysterols in complex biological matrices such as plasma or tissue extracts. This has been instrumental in advancing our understanding of sterol metabolism under physiological and pathological conditions.
In summary, 7β-Hydroxy Cholesterol-d7 (CAS No. 349553-97-5) is a valuable compound for researchers studying lipid metabolism, cardiovascular diseases, and drug development. Its unique chemical properties and isotopic labeling make it an indispensable tool for advancing our knowledge of sterol biology and its implications for human health.
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